molecular formula C10H8O4S2 B062023 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid CAS No. 175202-55-8

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid

Cat. No.: B062023
CAS No.: 175202-55-8
M. Wt: 256.3 g/mol
InChI Key: JARLNIWLMPUVAR-UHFFFAOYSA-N
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Description

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C10H8O4S2. It is characterized by a fused ring structure containing both thiophene and thieno groups, which are sulfur-containing aromatic rings.

Biochemical Analysis

Biochemical Properties

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid plays a crucial role in biochemical reactions, particularly in the context of metal-organic frameworks (MOFs). It has been used as a ligand in the synthesis of cerium-based MOFs, which exhibit inherent oxidase-like activity . These MOFs can catalyze the oxidation of biothiols, such as glutathione, and are used in colorimetric sensing applications . The interactions between this compound and cerium ions are essential for the catalytic activity of these MOFs .

Cellular Effects

The effects of this compound on cellular processes are primarily observed through its role in MOFs. These MOFs can influence cell signaling pathways and gene expression by catalyzing the oxidation of biothiols, which are critical for cellular redox balance . The compound’s ability to interact with biothiols can impact cellular metabolism and oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with metal ions in MOFs. The compound acts as a ligand, coordinating with metal ions such as cerium to form stable complexes . These complexes exhibit oxidase-like activity, enabling the oxidation of substrates like biothiols without the need for external oxidizing agents . This mechanism is crucial for the compound’s role in biochemical sensing and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and activity of this compound-based MOFs have been studied over time. These MOFs retain their structural integrity and catalytic activity in various conditions, including aqueous and acidic environments . Long-term studies have shown that the compound remains effective in catalyzing biothiol oxidation, with minimal degradation observed .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively documented, it is essential to consider the potential for toxicity at high doses. As with many biochemical compounds, the effects can vary with dosage, and high concentrations may lead to adverse effects

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in MOFs. The compound interacts with metal ions and biothiols, influencing metabolic flux and redox balance . The catalytic activity of the compound in MOFs can affect the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its incorporation into MOFs. These MOFs can facilitate the targeted delivery of the compound to specific cellular compartments, enhancing its biochemical activity . The interactions with metal ions and biothiols also play a role in the compound’s localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its incorporation into MOFs. These MOFs can direct the compound to specific cellular compartments, such as the cytoplasm or organelles, where it can exert its catalytic activity . The targeting signals and post-translational modifications of the MOFs influence the localization and function of the compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylthiophene with maleic anhydride in the presence of a catalyst to form the desired dicarboxylic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research into its potential as a drug candidate for various diseases is ongoing.

    Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Properties

IUPAC Name

3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S2/c1-3-5-4(2)7(9(13)14)16-10(5)15-6(3)8(11)12/h1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARLNIWLMPUVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=C(S2)C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381115
Record name 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-55-8
Record name 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175202-55-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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